

An In-depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(2,3-Dimethoxyphenyl)propanoic acid

Cat. No.: B139235

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid is a substituted phenylpropanoic acid, a class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, potential synthetic routes, analytical methods, and a discussion of the known biological activities of structurally related compounds. Due to the limited publicly available data specifically for **3-(2,3-Dimethoxyphenyl)propanoic acid**, some sections of this guide provide generalized protocols and discuss the properties of related molecules to offer a predictive context for researchers.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-(2,3-Dimethoxyphenyl)propanoic acid** are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

Property	Value	Source
IUPAC Name	3-(2,3-dimethoxyphenyl)propanoic acid	PubChem
CAS Number	10538-48-4	PubChem
Molecular Formula	C ₁₁ H ₁₄ O ₄	PubChem
Molecular Weight	210.23 g/mol	PubChem
Melting Point	64-68 °C	ChemicalBook[1]
Boiling Point	160 °C at 1 mmHg	ChemicalBook[1]
Solubility	No data available	
Appearance	No data available	
pKa	No data available	

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3-(2,3-Dimethoxyphenyl)propanoic acid** are not readily available in the public domain. However, based on established organic chemistry principles and procedures for analogous compounds, the following generalized protocols can be proposed.

Synthesis

A plausible synthetic route to **3-(2,3-Dimethoxyphenyl)propanoic acid** involves the catalytic hydrogenation of 2,3-dimethoxycinnamic acid. This precursor can be synthesized from 2,3-dimethoxybenzaldehyde via a Knoevenagel or Perkin condensation.

Step 1: Synthesis of 2,3-Dimethoxycinnamic acid (via Knoevenagel Condensation)

This procedure is adapted from a general method for the synthesis of cinnamic acid derivatives.

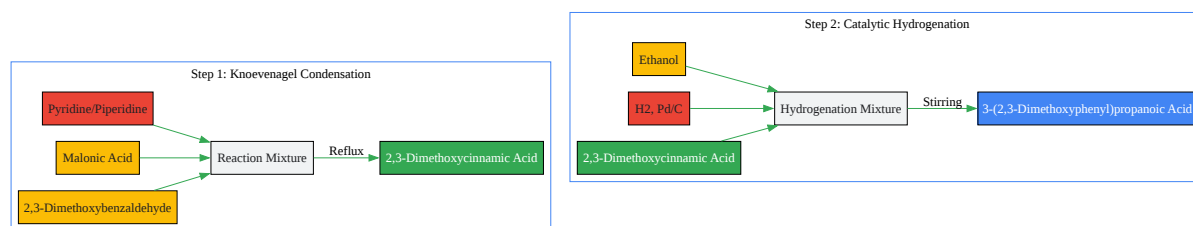
- Materials: 2,3-dimethoxybenzaldehyde, malonic acid, pyridine, piperidine.

- Procedure:
 - In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
 - Add a catalytic amount of piperidine.
 - Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture and pour it into a stirred solution of cold, dilute hydrochloric acid.
 - The precipitated 2,3-dimethoxycinnamic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Catalytic Hydrogenation of 2,3-Dimethoxycinnamic acid

This protocol is a generalized procedure for the reduction of a cinnamic acid derivative.

- Materials: 2,3-dimethoxycinnamic acid, Palladium on carbon (Pd/C, 10 mol%), ethanol, hydrogen gas.
- Procedure:
 - Dissolve 2,3-dimethoxycinnamic acid (1 equivalent) in ethanol in a hydrogenation vessel.
 - Add Palladium on carbon (10 mol%) to the solution.
 - Seal the vessel and purge with hydrogen gas.
 - Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or HPLC).
 - Filter the reaction mixture through a pad of celite to remove the catalyst.
 - Evaporate the solvent from the filtrate under reduced pressure to yield crude **3-(2,3-Dimethoxyphenyl)propanoic acid**.



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Figure 1: Proposed synthetic workflow for **3-(2,3-Dimethoxyphenyl)propanoic acid**.

Purification

The crude product from the synthesis can be purified by recrystallization.

- General Protocol:
 - Dissolve the crude **3-(2,3-Dimethoxyphenyl)propanoic acid** in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
 - If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
 - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for **3-(2,3-Dimethoxyphenyl)propanoic acid** is not available. However, a method for its isomer, 3-(3,4-Dimethoxyphenyl)propionic acid, can be adapted.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). The gradient can be optimized to achieve good separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 270-280 nm).
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. While a published spectrum for **3-(2,3-Dimethoxyphenyl)propanoic acid** is not readily available, the expected chemical shifts can be predicted based on its structure.

- ¹H NMR: Expected signals would include aromatic protons on the dimethoxyphenyl ring, two methylene groups of the propanoic acid chain, a carboxylic acid proton, and two methoxy group singlets.
- ¹³C NMR: Expected signals would include carbons of the aromatic ring, the carboxylic acid carbonyl carbon, the two methylene carbons, and the two methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.

- Expected Molecular Ion Peak (M⁺): m/z = 210.0892 (for C₁₁H₁₄O₄).
- Fragmentation: Common fragmentation patterns for phenylpropanoic acids involve cleavage of the propanoic acid side chain.

Biological Activity and Signaling Pathways

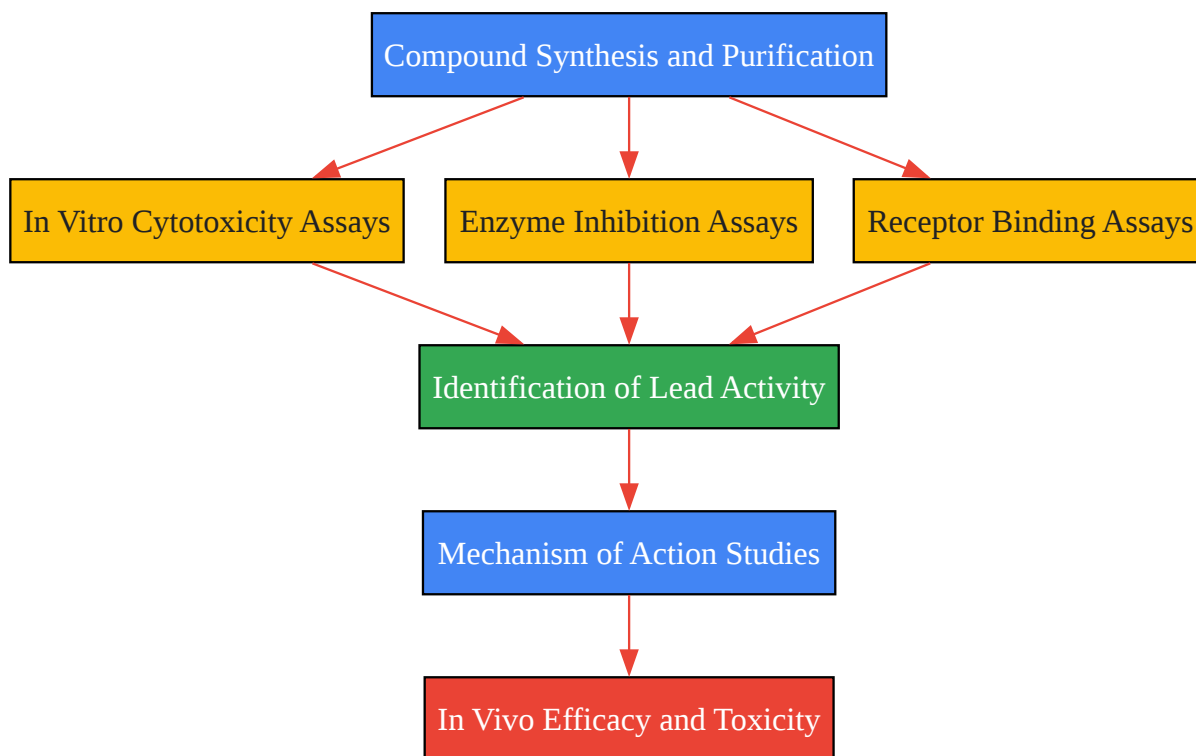
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways directly modulated by **3-(2,3-Dimethoxyphenyl)propanoic acid**. However, research on structurally similar compounds can provide insights into its potential biological roles.

A related compound, (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid, is utilized in neuroscience research and in the synthesis of novel pharmaceuticals targeting neurological disorders such as depression and anxiety.^[2] It is suggested to modulate neurotransmitter systems.^[2]

Another related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a microbial metabolite of dietary polyphenols, has been shown to possess antioxidant and anti-obesity effects. Recent studies have also indicated its potential to enhance muscle strength and inhibit protein catabolism induced by exhaustive exercise.

It is important to emphasize that these activities are of related compounds and should not be directly extrapolated to **3-(2,3-Dimethoxyphenyl)propanoic acid** without experimental validation.

Given the lack of specific data, a hypothetical logical workflow for screening the biological activity of a novel compound like **3-(2,3-Dimethoxyphenyl)propanoic acid** is presented below.



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Figure 2: A generalized workflow for the biological screening of a novel compound.

Conclusion

3-(2,3-Dimethoxyphenyl)propanoic acid is a compound with well-defined chemical and physical properties but limited available information regarding its synthesis, analysis, and biological activity. This guide provides a summary of the known data and presents proposed experimental protocols based on established methodologies for similar compounds. Further research is warranted to fully elucidate the synthetic details, analytical parameters, and potential therapeutic applications of this molecule. The information provided herein serves as a valuable resource for researchers initiating studies on **3-(2,3-Dimethoxyphenyl)propanoic acid** and other related substituted phenylpropanoic acids.

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